molecular formula C10H10N2O5 B1403596 4-[Hydroxy(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one CAS No. 1451146-79-4

4-[Hydroxy(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one

Cat. No. B1403596
M. Wt: 238.2 g/mol
InChI Key: CGFNTQLZINKEQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This usually includes the IUPAC name, other names, and the structural formula of the compound.



Synthesis Analysis

This involves the methods and reactions used to synthesize the compound. It can include the starting materials, reagents, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule using techniques like X-ray crystallography, NMR spectroscopy, etc.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include the reactants, products, reaction conditions, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, chemical stability, etc.


Scientific Research Applications

Synthesis and Chemical Reactions

4-[Hydroxy(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one and its isomers have been synthesized from corresponding aminophenyl propanediols, with studies detailing the impact of experimental conditions on their formation (Madesclaire et al., 2007). This compound's reactions with alkali metal halides and lithium hydroxide have been explored, leading to the synthesis of aziridinyl methanols and insights into 2-oxazolidine ring opening mechanisms (Madesclaire et al., 2013).

Heterocyclization Reactions

The compound has been used in heterocyclization reactions. For instance, reactions with various electrophilic reagents led to the formation of oxazaheterocycles (Palchikov, 2015). Moreover, its derivatives have been shown to react with peroxy acids, undergoing transformations that have provided structural insights and proof of their molecular configurations (Nuti & Saettone, 1970).

Antibacterial Applications

In the field of antimicrobial research, oxazolidinone derivatives, which include structures similar to 4-[Hydroxy(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one, have been identified as novel antibacterial agents with unique mechanisms of bacterial protein synthesis inhibition (Zurenko et al., 1996).

Crystallography and Structural Analysis

Crystal structure determinations of various 1,3-oxazolidines, including similar compounds, have been conducted to ascertain the absolute configuration of chiral centers (Bolte et al., 1999). Such studies are crucial in understanding the stereochemistry and physical properties of these compounds.

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound.


Future Directions

This involves discussing potential applications of the compound and areas of future research.


properties

IUPAC Name

4-[hydroxy-(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5/c13-9(8-5-17-10(14)11-8)6-1-3-7(4-2-6)12(15)16/h1-4,8-9,13H,5H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFNTQLZINKEQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)C(C2=CC=C(C=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Hydroxy(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[Hydroxy(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
4-[Hydroxy(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one
Reactant of Route 3
Reactant of Route 3
4-[Hydroxy(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one
Reactant of Route 4
Reactant of Route 4
4-[Hydroxy(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one
Reactant of Route 5
Reactant of Route 5
4-[Hydroxy(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one
Reactant of Route 6
Reactant of Route 6
4-[Hydroxy(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one

Citations

For This Compound
2
Citations
V Gaumet, C Denis, M Madesclaire… - … Section E: Structure …, 2013 - scripts.iucr.org
In the title compound, C10H9ClN2O4, the oxazolidinone ring adopts a near-planar conformation, with mean and maximum deviations of 0.0204 (8) and 0.0328 (8) Å, respectively. The …
Number of citations: 2 scripts.iucr.org
M Madesclaire, F Leal, V Weber, C Decombat… - Chemistry of …, 2011 - Springer
The reaction of hydroxymethyl-2-oxazolidinones with 4-chlorophenyl isocyanate and phenyl isocyanate was studied. It was established that the investigated hydroxymethyl-2-…
Number of citations: 9 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.